![molecular formula C17H28N6O3 B5592312 2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)
2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Spirocyclic compounds, like “2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one,” are notable for their presence in various naturally occurring molecules and their broad range of pharmaceutical and biological activities. These compounds are often synthesized to explore their potential applications in different fields of chemistry and medicine.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves base-promoted [5+1] double Michael addition reactions. For instance, a methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives via cascade cyclization was developed, showcasing the compound's synthesis versatility (Islam et al., 2017).
Scientific Research Applications
Chiral Separation and Configuration Determination
Spirocyclic compounds, including variations like 2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one, are notable for their potential applications in pharmaceuticals. They serve as active ingredients, catalysts for synthesizing active enantiomers, or as surface modifiers on silica particles for resolving enantiomers. A study by Liang et al. (2008) focused on synthesizing and separating enantiomers of spiro compounds, highlighting their pharmaceutical relevance (Liang, Guo, Liu, & Wei, 2008).
CCR8 Antagonists for Treating Respiratory Diseases
Spiro compounds like the one are also being explored as CCR8 antagonists. These compounds are considered useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis, as discussed by Norman (2007) (Norman, 2007).
Antihypertensive Activity
Research into similar spiro compounds has identified their potential as antihypertensive agents. Caroon et al. (1981) studied a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive properties, indicating a potential area of application for related spiro compounds (Caroon et al., 1981).
Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles
Aggarwal et al. (2014) discuss the synthesis of diazaspiro compounds through a catalyst-free method, which can be crucial in developing efficient and sustainable production methods for pharmaceuticals and other applications (Aggarwal, Vij, & Khurana, 2014).
Photophysical Studies and Solvatochromic Analysis
Another area of research is the photophysical behavior of diazaspiro compounds. Aggarwal and Khurana (2015) explored this aspect, providing insights into the properties that could be relevant in optical applications and molecular electronics (Aggarwal & Khurana, 2015).
properties
IUPAC Name |
2-(3-methoxypropyl)-8-[3-(tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O3/c1-26-11-3-9-22-13-17(7-4-15(22)24)6-2-8-21(12-17)16(25)5-10-23-14-18-19-20-23/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUASMVMZGUICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCCN(C2)C(=O)CCN3C=NN=N3)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5592234.png)
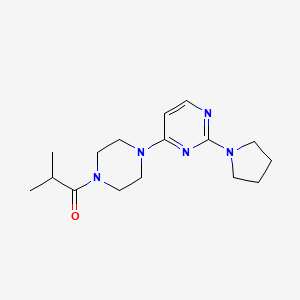
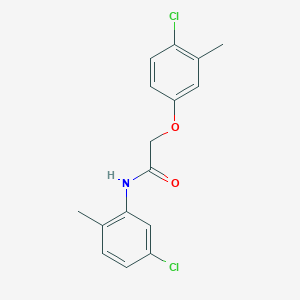
![4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5592260.png)
![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)
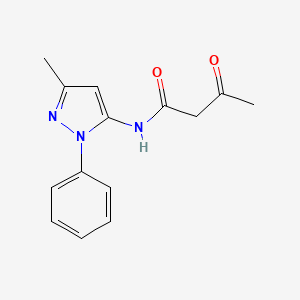
![2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5592281.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5592303.png)
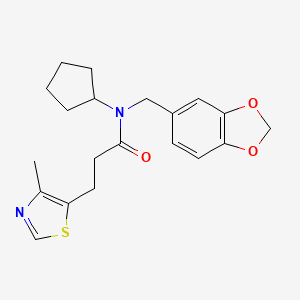
![4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5592309.png)
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5592316.png)
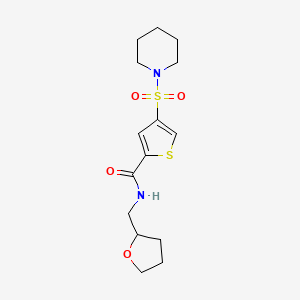
![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)
![methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5592334.png)